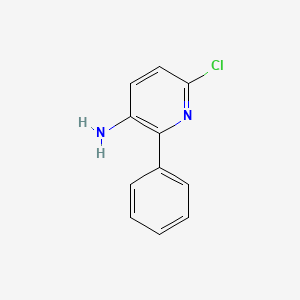

6-Chloro-2-phenylpyridin-3-amine

描述

6-Chloro-2-phenylpyridin-3-amine is a halogenated pyridine derivative featuring a chlorine atom at position 6, a phenyl group at position 2, and an amine group at position 3. Pyridine derivatives are widely studied for their pharmacological and agrochemical activities, driven by substituent effects on reactivity, solubility, and target interactions .

属性

分子式 |

C11H9ClN2 |

|---|---|

分子量 |

204.65 g/mol |

IUPAC 名称 |

6-chloro-2-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9ClN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |

InChI 键 |

ROZMLSRBZGNRNQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the nitration of 6-chloro-3-nitropyridine followed by reduction to yield the desired amine . The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 6-Chloro-2-phenylpyridin-3-amine often employs large-scale batch reactors for the Suzuki-Miyaura coupling reaction. The process involves careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-Chloro-2-phenylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include nitroso or nitro derivatives of the original compound.

Reduction: Products include primary or secondary amines.

科学研究应用

Synthesis and Mechanism of Action

The synthesis of 6-Chloro-2-phenylpyridin-3-amine typically involves chlorination reactions on 2-phenylpyridine derivatives. Common methods include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions, which ensures selective substitution at the desired position on the pyridine ring.

The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets, including various enzymes and receptors. For example, studies have indicated that it may act as an inhibitor of tropomyosin receptor kinase A (TrkA), which plays a crucial role in neurotrophic signaling pathways . This inhibition can lead to reduced cell proliferation in certain cancer types, particularly neuroblastoma.

Medicinal Chemistry

- Anticancer Activity : Research has shown that 6-Chloro-2-phenylpyridin-3-amine exhibits potential anticancer properties. It has been evaluated in various studies for its ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens, demonstrating activity that could be harnessed for therapeutic purposes.

- Neuroprotective Effects : Its role in neuroprotection has been highlighted in studies focusing on Alzheimer's disease, where it exhibits cholinergic properties that may help mitigate cognitive decline .

Organic Synthesis

6-Chloro-2-phenylpyridin-3-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. It is employed in various cross-coupling reactions, such as the Hartwig-Buchwald amination and Sonogashira coupling, which are essential techniques in modern organic synthesis . These reactions facilitate the construction of diverse molecular frameworks that are pivotal in drug discovery.

Case Studies

Several case studies have illustrated the practical applications of 6-Chloro-2-phenylpyridin-3-amine:

- Clinical Trials for Neuroblastoma : A notable clinical trial assessed a formulation containing this compound in pediatric patients with refractory neuroblastoma. The trial reported partial responses in several patients, indicating its potential as a therapeutic agent .

- Synthesis of Novel Anticancer Agents : Researchers have synthesized derivatives of 6-Chloro-2-phenylpyridin-3-amine and evaluated their biological activities against various cancer cell lines, leading to the identification of more potent analogs with improved efficacy and reduced toxicity profiles .

作用机制

The mechanism of action of 6-Chloro-2-phenylpyridin-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Positional Isomerism and Substituent Effects

The position of substituents and functional groups critically influences the physicochemical and biological properties of pyridine derivatives. Below is a comparison with key analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and reduce basicity of the amine, whereas electron-donating groups (e.g., methoxy in ) may enhance solubility.

生物活性

Kinase Inhibition

6-Chloro-2-phenylpyridin-3-amine has shown promising activity as a kinase inhibitor, particularly in the context of TrkA (Tropomyosin receptor kinase A) inhibition . TrkA is a receptor tyrosine kinase that plays a crucial role in neuronal survival and differentiation. Inhibition of TrkA has been explored as a potential therapeutic strategy for various conditions, including cancer and neuropathic pain.

Case Study: TrkA Inhibition

In a study conducted by researchers developing TrkA kinase inhibitors, 6-chloro-2-phenylpyridin-3-amine was used as a key intermediate in the synthesis of more complex molecules . The compound's structure allows for further functionalization, making it a valuable building block for creating potent and selective TrkA inhibitors.

Antimicrobial Activity

Research has indicated that derivatives of 6-chloro-2-phenylpyridin-3-amine exhibit antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of 6-Chloro-2-phenylpyridin-3-amine Derivatives

| Compound | Gram-positive inhibition | Gram-negative inhibition | Antifungal activity |

|---|---|---|---|

| Derivative A | +++ | ++ | + |

| Derivative B | ++ | +++ | ++ |

| Derivative C | + | ++ | +++ |

Note: + indicates mild activity, ++ moderate activity, +++ strong activity

ALK2 Inhibition

6-Chloro-2-phenylpyridin-3-amine has been explored in the context of ALK2 (Activin receptor-like kinase 2) inhibition. ALK2 is a potential target for treating diffuse intrinsic pontine glioma, an aggressive pediatric cancer .

Research Findings

Studies have shown that modifications to the 6-chloro-2-phenylpyridin-3-amine scaffold can significantly impact ALK2 inhibition potency. For instance:

- Replacing the phenyl ring with five-membered heterocycles led to a decrease in ALK2 inhibitory activity .

- Positioning of the primary amide group on a six-membered aromatic ring para to the hinge-binding pyridyl core was found to be critical for maintaining key binding interactions with ALK2 .

Metabolic Stability

The metabolic stability of 6-chloro-2-phenylpyridin-3-amine derivatives has been evaluated in both mouse and human liver microsomal (MLM and HLM) stability assays. Some analogues exhibited moderate to high stability in these in vitro assays, with >85% remaining after a 60-minute incubation period at 37°C .

Structure-Activity Relationships

Structure-activity relationship studies have revealed important insights into the biological activity of 6-chloro-2-phenylpyridin-3-amine and its derivatives:

- The chlorine atom at the 6-position plays a crucial role in the compound's reactivity and biological activity .

- The 2-phenyl group contributes to the compound's ability to interact with target proteins .

- The 3-amino group serves as a key point for further functionalization, allowing for the creation of more complex and potent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。